

Structural Elucidation and Impurity Profiling of Halogenated Pyrazole Intermediates

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	4-iodo-1-(oxolan-3-yl)-1H-pyrazole
CAS No.:	1344092-28-9
Cat. No.:	B3232671

[Get Quote](#)

A Technical Deep Dive into 4-iodo-1-(oxolan-3-yl)-1H-pyrazole

Strategic Overview: The Criticality of the Intermediate

In the development of small-molecule kinase inhibitors (e.g., c-MET, ALK inhibitors), the pyrazole scaffold serves as a ubiquitous pharmacophore. The specific intermediate **4-iodo-1-(oxolan-3-yl)-1H-pyrazole** (also known as 4-iodo-1-(tetrahydrofuran-3-yl)-1H-pyrazole) represents a high-value "pivot point" in synthetic pathways. The iodine atom at position 4 allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura or Sonogashira), while the oxolane ring modulates solubility and metabolic stability.

For the analytical scientist, this molecule presents a dual challenge:

- **Regioisomeric Ambiguity:** Confirming the N1-attachment of the oxolane ring versus the thermodynamically possible N2-isomer.
- **Halogen Lability:** Preventing in-source de-iodination while maintaining sufficient ionization efficiency.

This guide provides a self-validating mass spectrometry workflow to characterize this compound with high confidence, moving beyond simple molecular weight confirmation to structural proof.

Physicochemical & Isotopic Framework

Before instrument setup, the analyst must ground the experiment in the fundamental physical properties of the analyte.

Property	Value	Analytical Relevance
Formula	C ₇ H ₉ IN ₂ O	Base for exact mass calculation.[1]
Monoisotopic Mass	263.9760 Da	The target value for High-Resolution MS (HRMS).
[M+H] ⁺	264.9833 Da	Primary precursor ion in ESI(+).
Iodine Mass Defect	-0.0904 Da	Iodine (¹²⁷ I) has a unique negative mass defect. This shifts the isotope cluster to a lower mass than purely organic (C/H/N/O) impurities, allowing for "Mass Defect Filtering" (MDF).
Isotopic Pattern	A+0 (100%)	¹²⁷ I is monoisotopic.[2] Unlike Cl or Br, there is no M+2 peak. The absence of an M+2 signature confirms I and rules out Br/Cl contaminants.

Experimental Protocol: LC-MS/MS Workflow

To ensure reproducibility and minimize "ghost" peaks from in-source fragmentation, the following protocol utilizes a soft ionization approach coupled with orthogonal chromatographic separation.

A. Sample Preparation[3]

- Solvent: Methanol:Water (50:50) with 0.1% Formic Acid. Avoid pure acetonitrile as it can suppress ionization of the pyrazole nitrogen.
- Concentration: 10 µg/mL (working solution).
- Filtration: 0.2 µm PTFE (Nylon filters may bind the iodine moiety).

B. Liquid Chromatography (LC) Parameters

- Column: C18 Reverse Phase (e.g., Waters CORTECS C18, 2.1 x 100 mm, 1.6 µm).
 - Rationale: The oxolane ring provides sufficient hydrophobicity for retention on C18, avoiding the need for HILIC.
- Mobile Phase A: Water + 0.1% Formic Acid (Proton source for N2).
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 8 minutes.
 - Note: A shallow gradient is required to separate the N1-isomer (target) from the N2-isomer (potential impurity), which often co-elute.

C. Mass Spectrometry (MS) Parameters[4][5][6][7][8][9][10]

- Source: Electrospray Ionization (ESI) in Positive Mode.[6]
- Capillary Voltage: 3.0 kV (Lower voltage prevents in-source C-I bond cleavage).
- Cone Voltage: 20 V (Critical: High cone voltage will strip the oxolane ring before the quadrupole).
- Desolvation Temp: 350°C.
- Acquisition: Data-Dependent Acquisition (DDA) or MSE (Simultaneous High/Low energy) to capture the iodine loss.

Fragmentation Analysis & Structural Elucidation

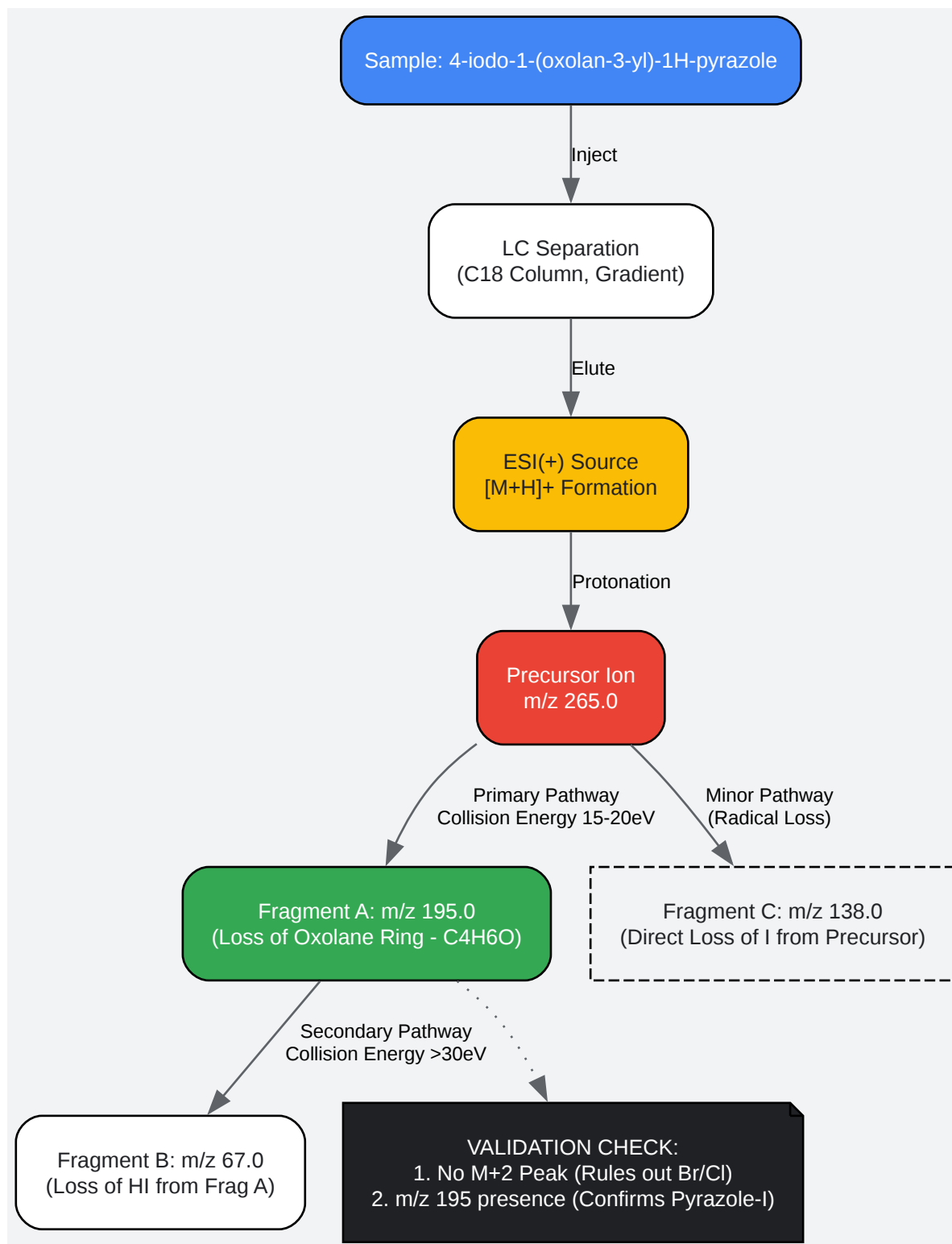
The fragmentation of **4-iodo-1-(oxolan-3-yl)-1H-pyrazole** follows a distinct pathway governed by the stability of the aromatic pyrazole ring and the lability of the C-I bond.

Primary Fragmentation Pathway (ESI+)

- Precursor Selection ($[M+H]^+ = 265$): The proton localizes on the N2 nitrogen of the pyrazole ring.
- Neutral Loss of Oxolane (Tetrahydrofuran): The weakest link is the C-N bond connecting the pyrazole to the oxolane.
 - Transition: $m/z\ 265 \rightarrow m/z\ 195$ (Loss of C_4H_6O , ~70 Da).
 - Significance: The detection of the $m/z\ 195$ fragment (4-iodopyrazole cation) confirms the core scaffold is intact.
- Iodine Cleavage:
 - Homolytic Cleavage:^[6] Loss of $I\cdot$ radical (Mass 127).
 - Heterolytic Cleavage: Loss of HI (Mass 128).
 - Observation: In ESI, we typically see the loss of HI from the $m/z\ 195$ fragment, resulting in $m/z\ 67$ (pyrazole cation).

Visualization of the Analytical Logic

The following diagram illustrates the decision-making process and physical fragmentation pathway.



[Click to download full resolution via product page](#)

Figure 1: Analytical workflow and fragmentation pathway for **4-iodo-1-(oxolan-3-yl)-1H-pyrazole**. The primary transition (265 → 195) is the key quantifier.

Impurity Profiling: The "Watch List"

When analyzing this intermediate, three specific impurities often arise from the synthetic process (typically iodination of the pyrazole or Mitsunobu coupling).

Impurity	m/z (ESI+)	Origin	Differentiation Strategy
Des-iodo analog	139.08	Incomplete iodination or reductive de-iodination.	Mass shift of -126 Da. Retention time will be significantly earlier (more polar).
N-Unsubstituted	194.94	Hydrolysis of the oxolane ring or unreacted starting material.	m/z 195 co-elutes with the main peak's fragment, but as a parent ion, it will have a different retention time.
Regioisomer (N2)	264.98	Isomeric coupling to the wrong nitrogen.	Critical: Exact mass is identical. Must be separated chromatographically. The N2 isomer typically elutes later on C18 due to shielding of the polar nitrogen.

Summary of Recommendations

- Use Mass Defect Filtering: Set a filter for mass defect -0.05 to -0.15 Da to isolate iodine-containing species from complex biological or reaction matrices.
- Monitor m/z 195: Use the loss of the oxolane ring as the primary Quantifier transition (265 -> 195) for MRM (Multiple Reaction Monitoring) assays.

- Soft Desolvation: Keep source temperatures moderate (<350°C) to prevent thermal degradation of the C-I bond prior to mass analysis.

References

- Iodine Mass Defect in MS: Giesen, J. A., & Diament, B. J. (2018).^[5] Iodine-Containing Mass-Defect-Tuned Dendrimers for Use as Internal Mass Spectrometry Calibrants. *Journal of the American Society for Mass Spectrometry*.^[5]^[11]
- Pyrazole Fragmentation Mechanisms: Demeter, A., et al. (2019). *An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation*. ELTE Institute of Chemistry.
- Synthesis & Characterization of Iodopyrazoles: Zandi, S., & Nikpour, F. (2021). Electrochemical bromination and iodination of some pyrazoles. *ResearchGate*.
- Kinase Inhibitor Intermediates: Al-Karmalawy, A. A., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors. *ResearchGate*.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Exercise in 1-aryl-3-CF₃-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 4. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 5. Iodine-Containing Mass-Defect-Tuned Dendrimers for Use as Internal Mass Spectrometry Calibrants (Journal Article) | OSTI.GOV [[osti.gov](https://www.osti.gov/)]
- 6. A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances | MDPI [[mdpi.com](https://www.mdpi.com/)]

- [7. Electrospray ionization–tandem mass spectrometric study of fused nitrogen-containing ring systems - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [8. researchgate.net \[researchgate.net\]](#)
- [9. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports \(RSC Publishing\) \[pubs.rsc.org\]](#)
- [10. arkat-usa.org \[arkat-usa.org\]](#)
- [11. researchgate.net \[researchgate.net\]](#)
- To cite this document: BenchChem. [Structural Elucidation and Impurity Profiling of Halogenated Pyrazole Intermediates]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3232671/docs#structural-elucidation-and-impurity-profiling-of-halogenated-pyrazole-intermediates\]](https://www.benchchem.com/product/b3232671/docs#structural-elucidation-and-impurity-profiling-of-halogenated-pyrazole-intermediates)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check